molecular formula C22H14Cl2N2O B288060 3-[2-(3,4-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one

3-[2-(3,4-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one

Cat. No. B288060
M. Wt: 393.3 g/mol
InChI Key: SXVWRWVEBHXKBR-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,4-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one, commonly known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic applications. DCP-LA belongs to the family of pyrazoles, which are heterocyclic compounds that have been found to exhibit a wide range of biological activities.

Scientific Research Applications

DCP-LA has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. DCP-LA has also been studied for its potential anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro.

Mechanism of Action

DCP-LA exerts its biological effects by modulating the activity of various signaling pathways in the cell. It has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. DCP-LA also inhibits the activity of the NF-kappaB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
DCP-LA has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, improve cognitive function, and protect against neuronal damage. DCP-LA has also been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

DCP-LA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its low bioavailability and potential toxicity at high doses.

Future Directions

There are several future directions for research on DCP-LA. One area of research is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Another area of research is to develop more potent and selective analogs of DCP-LA that can be used as therapeutic agents. Finally, further studies are needed to elucidate the precise mechanism of action of DCP-LA and its effects on various signaling pathways in the cell.

Synthesis Methods

DCP-LA can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylacetylene with phenylhydrazine to form 3-(3,4-dichlorophenyl)-1-phenyl-2-pyrazoline. This intermediate compound is then reacted with acetic anhydride to form 3-(3,4-dichlorophenyl)-1-phenyl-5-acetyl-2-pyrazoline, which is further reacted with cycloheptanone to form DCP-LA.

properties

Product Name

3-[2-(3,4-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one

Molecular Formula

C22H14Cl2N2O

Molecular Weight

393.3 g/mol

IUPAC Name

3-[(E)-2-(3,4-dichlorophenyl)ethenyl]-1-phenylcyclohepta[c]pyrazol-8-one

InChI

InChI=1S/C22H14Cl2N2O/c23-18-12-10-15(14-19(18)24)11-13-20-17-8-4-5-9-21(27)22(17)26(25-20)16-6-2-1-3-7-16/h1-14H/b13-11+

InChI Key

SXVWRWVEBHXKBR-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=CC3=O)C(=N2)/C=C/C4=CC(=C(C=C4)Cl)Cl

SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=CC3=O)C(=N2)C=CC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=CC3=O)C(=N2)C=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.